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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

Cat. No.: B1288704

A Spectroscopic Comparative Analysis of
Pyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-amino-5-fluoropyridin-3-ol with
structurally similar compounds. While experimental data for 2-amino-5-fluoropyridin-3-ol is
not readily available in the public domain, this guide presents a comprehensive analysis of its
close analogs: 2-aminopyridin-3-ol, 5-fluoro-2-aminopyridine, and 3-hydroxypyridine. The

provided data, sourced from peer-reviewed literature and chemical databases, offers valuable
insights into the spectroscopic characteristics of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the selected pyridine
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Compound

Solvent

Chemical Shift (6, ppm)
and Coupling Constants
(J, Hz)

2-amino-5-fluoropyridin-3-ol

Data Not Available

Data Not Available

Data reported but specific

2-aminopyridin-3-ol DMSO-ds ) )
shifts not retrieved.
8.03 (d, J=3.0Hz, 1H), 7.24
_ o (m, 1H), 6.46 (dd, J=3.3,9.2
5-fluoro-2-aminopyridine CDCls
Hz, 1H), 3.06 (s, 6H, for N,N-
dimethyl derivative)
o 8.28 (s, 1H), 8.09 (d, J=4.4 Hz,
3-hydroxypyridine CDCls

1H), 7.33 (m, 1H), 7.29 (m, 1H)

DMSO-ds

9.91 (s, 1H, OH), 8.15 (d,
J=4.6 Hz, 1H), 8.36 (s, 1H),
7.32 (dd, J=8.3, 4.6 Hz, 1H),
7.26 (m, 1H)

Table 2: 13C NMR Spectroscopic Data

Compound

Solvent

Chemical Shift (6, ppm)

2-amino-5-fluoropyridin-3-ol

Data Not Available

Data Not Available

2-aminopyridin-3-ol

Data Not Available

Data Not Available

5-fluoro-2-aminopyridine

CDCls

155.2 (d, J = 249.5 Hz), 154.0,
135.4 (d, J = 25.2 Hz), 124.9
(d,J=20.2 Hz), 115.3(d, J =
3.8 Hz) (for N,N-dimethyl

derivative)

3-hydroxypyridine

Data Not Available

Data Not Available

Vibrational Spectroscopy
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Table 3: Infrared (IR) Spectroscopy Data

Compound Sample Prep. Key Peak Positions (cm™?)

2-amino-5-fluoropyridin-3-ol Data Not Available Data Not Available

Data available in public

2-aminopyridin-3-ol KBr Wafer / ATR
databases.
. o - 2896, 1372, 1226 (for N,N-
5-fluoro-2-aminopyridine Not Specified ) o
dimethyl derivative)
o Data available in public
3-hydroxypyridine KBr-Pellet / ATR

databases.

Mass Spectrometry

Table 4: Mass Spectrometry Data

m/z of Molecular lon [M]*

Compound lonization Method

or [M+H]*
2-amino-5-fluoropyridin-3-ol Data Not Available Data Not Available
2-aminopyridin-3-ol ESI 111.0553 [M+H]*
5-fluoro-2-aminopyridine Not Specified Data Not Available
3-hydroxypyridine LC-ESI-QFT 96.04456 [M+H]*[1]

UV-Visible Spectroscopy

Table 5: UV-Visible Spectroscopy Data
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Compound

Solvent

Amax (nm)

2-amino-5-fluoropyridin-3-ol

Data Not Available

Data Not Available

2-aminopyridin-3-ol

Data Not Available

Data Not Available

5-fluoro-2-aminopyridine

Data Not Available

Data Not Available

3-hydroxypyridine

Various

Spectrum available, Amax

depends on solvent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters for the cited data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

» 'H NMR: Spectra were typically acquired with a spectral width of 10-15 ppm, a relaxation

delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

e 13C NMR: Spectra were acquired using a proton-decoupled pulse sequence. The spectral

width was typically 0-200 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation (Solid):

o Thin Solid Film: A small amount of the solid sample was dissolved in a volatile solvent

(e.g., methylene chloride). A drop of the solution was placed on a salt plate (e.g., NaCl or

KBr), and the solvent was allowed to evaporate, leaving a thin film of the compound.
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o KBr Pellet: Approximately 1-2 mg of the sample was ground with ~100 mg of dry
potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed
into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was typically scanned from 4000 to 400 cm~1. A background
spectrum of the empty sample holder (or a pure KBr pellet) was recorded and subtracted
from the sample spectrum.

Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation: The sample was dissolved in a suitable solvent, typically a mixture of
water, acetonitrile, or methanol, to a concentration of approximately 1-10 pg/mL. A small
amount of formic acid (e.g., 0.1%) was often added to promote ionization in positive ion
mode.

Data Acquisition: The solution was introduced into the ESI source of the mass spectrometer
via direct infusion using a syringe pump at a flow rate of 5-20 pL/min. The mass
spectrometer was operated in positive ion mode, and the data was acquired over a mass-to-
charge (m/z) range appropriate for the expected molecular weight of the compound.

UV-Visible Spectroscopy

Sample Preparation: A stock solution of the compound was prepared in a suitable UV-
transparent solvent (e.g., methanol, ethanol, or water). The stock solution was then diluted to
a concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer,
typically from 200 to 800 nm. A cuvette containing the pure solvent was used as a reference.
The wavelength of maximum absorbance (Amax) was determined from the spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic comparison and the

structural relationships between the compared compounds.
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Caption: Workflow for the spectroscopic comparison of pyridin-3-ol derivatives.
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Caption: Structural relationships between the compared pyridinol compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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